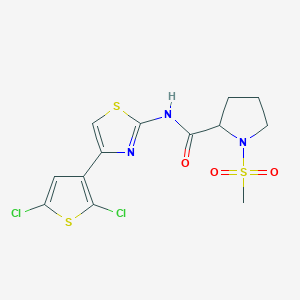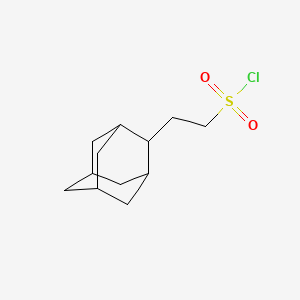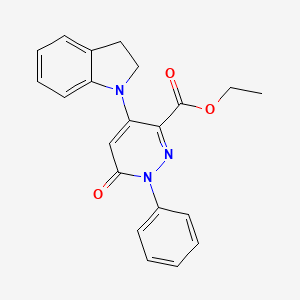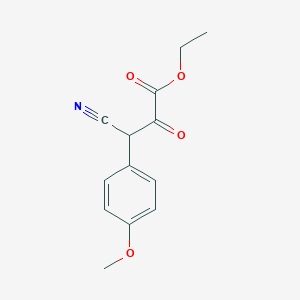
3-(2-propoxyquinolin-3-yl)prop-2-enoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-propoxyquinolin-3-yl)prop-2-enoic acid is a chemical compound with the molecular formula C15H15NO3 and a molecular weight of 257.29 g/mol It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-propoxyquinolin-3-yl)prop-2-enoic acid typically involves the reaction of 2-propoxyquinoline with an appropriate reagent to introduce the prop-2-enoic acid moiety. One common method involves the use of a Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form an alkene . The reaction conditions often require a base such as potassium tert-butoxide and a solvent like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography. The choice of reagents and solvents would be influenced by factors such as cost, availability, and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(2-propoxyquinolin-3-yl)prop-2-enoic acid can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the prop-2-enoic acid moiety to a propanoic acid group.
Substitution: Electrophilic substitution reactions can occur on the quinoline ring, introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-2-carboxylic acid, while reduction could produce 3-(2-propoxyquinolin-3-yl)propanoic acid.
Scientific Research Applications
3-(2-propoxyquinolin-3-yl)prop-2-enoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound can be used in studies of enzyme inhibition and receptor binding due to its quinoline core.
Mechanism of Action
The mechanism of action of 3-(2-propoxyquinolin-3-yl)prop-2-enoic acid involves its interaction with specific molecular targets. The quinoline core can intercalate into DNA, affecting transcription and replication processes. Additionally, it can inhibit certain enzymes by binding to their active sites, thereby altering their activity. The prop-2-enoic acid moiety may also participate in hydrogen bonding and electrostatic interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-(2-propoxyquinolin-3-yl)prop-2-enoic acid is unique due to the presence of the propoxy group at the 2-position of the quinoline ring. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other quinoline derivatives. The propoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.
Properties
CAS No. |
568577-58-2 |
|---|---|
Molecular Formula |
C15H15NO3 |
Molecular Weight |
257.28 g/mol |
IUPAC Name |
3-(2-propoxyquinolin-3-yl)prop-2-enoic acid |
InChI |
InChI=1S/C15H15NO3/c1-2-9-19-15-12(7-8-14(17)18)10-11-5-3-4-6-13(11)16-15/h3-8,10H,2,9H2,1H3,(H,17,18) |
InChI Key |
XABXGCZYGRGUEQ-UHFFFAOYSA-N |
SMILES |
CCCOC1=NC2=CC=CC=C2C=C1C=CC(=O)O |
Canonical SMILES |
CCCOC1=NC2=CC=CC=C2C=C1C=CC(=O)O |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,6-difluoro-N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]benzamide](/img/structure/B2652622.png)
![N-benzyl-N'-[3-(trifluoromethyl)benzyl]sulfamide](/img/structure/B2652623.png)
![N1-(2-ethylphenyl)-N2-(2-(2-(4-methoxyphenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)oxalamide](/img/structure/B2652625.png)
![ethyl 5-(5-chloro-2-methoxybenzamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2652626.png)


![N-([2,3'-bifuran]-5-ylmethyl)-4-(trifluoromethoxy)benzamide](/img/structure/B2652630.png)
![3-Amino-3-[1-(tert-butoxycarbonyl)piperidin-4-YL]propanoic acid hydrochloride](/img/structure/B2652632.png)




![1-[(4-Chlorophenyl)-methyl-oxo-lambda6-sulfanylidene]-3-(2-chloropyridin-3-yl)urea](/img/structure/B2652641.png)

